molecular formula C15H18O3 B13085338 Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate

Cat. No.: B13085338
M. Wt: 246.30 g/mol
InChI Key: BPBDLJITFINRRV-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate is an organic compound with the molecular formula C15H18O3. It is a derivative of cyclohexanecarboxylate, featuring a methyl ester group, a ketone group, and a P-tolyl group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate typically involves the reaction of P-tolylcyclohexanone with methyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-(P-tolyl)cyclohexanecarboxylic acid.

    Reduction: Formation of 4-hydroxy-1-(P-tolyl)cyclohexanecarboxylate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The P-tolyl group may enhance the compound’s lipophilicity, affecting its distribution and metabolism in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-1-(o-tolyl)cyclohexanecarboxylate
  • Methyl 2-oxo-1-indanecarboxylate

Uniqueness

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate is unique due to the presence of the P-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s steric and electronic properties, distinguishing it from similar compounds.

Properties

IUPAC Name

methyl 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-11-3-5-12(6-4-11)15(14(17)18-2)9-7-13(16)8-10-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBDLJITFINRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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